molecular formula C15H13FN2 B12917958 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline CAS No. 918873-60-6

3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline

Cat. No.: B12917958
CAS No.: 918873-60-6
M. Wt: 240.27 g/mol
InChI Key: YSQRYCXWFFRMQW-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a tetrahydro-methanocinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-(2-fluorophenyl)-propanols in the presence of a rhodium catalyst in nitromethane-acetone solution at elevated temperatures . This process yields the desired compound with high efficiency.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, which can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aromatic derivatives, which can be further utilized in various applications .

Scientific Research Applications

3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline stands out due to its tetrahydro-methanocinnoline core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other fluorophenyl-containing compounds .

Properties

CAS No.

918873-60-6

Molecular Formula

C15H13FN2

Molecular Weight

240.27 g/mol

IUPAC Name

5-(2-fluorophenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene

InChI

InChI=1S/C15H13FN2/c16-13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)18-17-14/h1-4,8-10H,5-7H2

InChI Key

YSQRYCXWFFRMQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4F

Origin of Product

United States

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